molecular formula C10H10BrF2N B13068377 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13068377
M. Wt: 262.09 g/mol
InChI Key: XUUWISPYGBKIGX-UHFFFAOYSA-N
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Description

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of bromine, fluorine, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

5-bromo-4,7-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3

InChI Key

XUUWISPYGBKIGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=C(C=C2F)Br)F)C

Origin of Product

United States

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